molecular formula C9H16O4 B8693086 Ethyl 2-(2-methoxyethyl)-3-oxobutanoate

Ethyl 2-(2-methoxyethyl)-3-oxobutanoate

Cat. No.: B8693086
M. Wt: 188.22 g/mol
InChI Key: ZVJPCEUTGFHQRQ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-methoxyethyl)-3-oxobutanoate is an ester derivative of 3-oxobutanoate, featuring a 2-methoxyethyl substituent at the C2 position. This compound is part of a broader class of β-keto esters, which are pivotal intermediates in organic synthesis, particularly in the construction of heterocycles and bioactive molecules. The 2-methoxyethyl group introduces an ether functionality, influencing the compound’s polarity, solubility, and reactivity.

Properties

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

ethyl 2-(2-methoxyethyl)-3-oxobutanoate

InChI

InChI=1S/C9H16O4/c1-4-13-9(11)8(7(2)10)5-6-12-3/h8H,4-6H2,1-3H3

InChI Key

ZVJPCEUTGFHQRQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCOC)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares Ethyl 2-(2-methoxyethyl)-3-oxobutanoate with structurally related β-keto esters, focusing on substituent effects, synthesis, physical properties, and biological activity.

Structural and Functional Group Variations
Compound Name Substituent at C2 Position Key Functional Features
This compound 2-Methoxyethyl Ether linkage, moderate polarity
Ethyl 4,4,4-trifluoro-2-(2-methoxyethyl)-3-oxobutanoate 2-Methoxyethyl + trifluoromethyl Fluorinated, enhanced lipophilicity
Ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate 3-Chlorophenyl hydrazone Planar hydrazone tautomer, hydrogen bonding
Ethyl (Z)-2-(amino(2-methoxyphenyl)methylene)-3-oxobutanoate 2-Methoxyphenyl amino-methylene Aromatic, intramolecular hydrogen bonding
Ethyl 2-(hydroxyimino)-3-oxobutanoate Hydroxyimino Oxime group, keto-enol tautomerism

Key Observations :

  • The 2-methoxyethyl group introduces an ether oxygen, enhancing solubility in polar solvents compared to purely alkyl or aryl substituents.
  • Hydrazono derivatives (e.g., ) adopt planar geometries due to tautomerism and hydrogen bonding, influencing crystallinity and stability .

Key Observations :

  • The methoxyethyl substituent likely requires a nitrile precursor (e.g., 2-methoxyethyl cyanide) for condensation with ethyl acetoacetate, analogous to .
  • Yields for similar compounds range widely (37.2–83.8%), influenced by steric and electronic effects of substituents .
Physical Properties
Compound Name Melting Point (°C) NMR Shifts (δ, ppm) Mass Spec (m/z)
Ethyl (Z)-2-(amino(2-methoxyphenyl)methylene)-3-oxobutanoate 98–100 3.82 (s, OCH₃), 2.36 (s, CH₃) 264.2 [M+H]+
Ethyl 2-[(2,6-dimethylphenyl)hydrazono]-3-oxobutanoate Not reported N–H signal at 11.20 ppm Not reported
Ethyl 2-(2-(3-nitrophenyl)hydrazono)-3-oxobutanoate Not reported Aromatic protons at 7.3–8.2 ppm 279.25 [M+H]+

Key Observations :

  • Methoxy groups typically resonate at δ 3.7–3.9 ppm in ¹H NMR, as seen in .
  • Trifluoro derivatives () would exhibit distinct ¹⁹F NMR signals and higher molecular weights.

Key Observations :

  • The methoxyethyl group may reduce cytotoxicity compared to halogenated analogs (e.g., 3-chlorophenyl derivatives) due to lower electrophilicity.
  • Hydrazono derivatives show enhanced antimicrobial activity, likely due to hydrogen-bonding interactions with microbial targets .

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